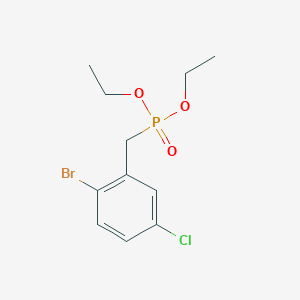
Diethyl 2-Bromo-5-chlorobenzylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-Bromo-5-chlorobenzylphosphonate is an organophosphorus compound with the molecular formula C11H15BrClO3P It is a derivative of benzylphosphonate, where the benzyl group is substituted with bromine and chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl 2-Bromo-5-chlorobenzylphosphonate can be synthesized through a multi-step process involving the bromination and chlorination of benzylphosphonate derivatives. One common method involves the following steps:
Bromination: Benzylphosphonate is treated with bromine in the presence of a catalyst to introduce the bromine atom at the desired position.
Chlorination: The brominated intermediate is then subjected to chlorination using a suitable chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to introduce the chlorine atom.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-Bromo-5-chlorobenzylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form phosphonic acid derivatives or reduction to form phosphine derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or vinyl halides to form new carbon-phosphorus bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include various substituted benzylphosphonates.
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Aplicaciones Científicas De Investigación
Diethyl 2-Bromo-5-chlorobenzylphosphonate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial agent and its ability to inhibit certain enzymes.
Material Science: It is used in the development of flame retardants and plasticizers.
Agricultural Chemistry: The compound is explored for its potential use in the synthesis of herbicides and pesticides.
Mecanismo De Acción
The mechanism of action of Diethyl 2-Bromo-5-chlorobenzylphosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl Benzylphosphonate: Lacks the bromine and chlorine substitutions, making it less reactive.
Diethyl 2-Chlorobenzylphosphonate: Contains only the chlorine substitution, resulting in different reactivity and applications.
Diethyl 2-Bromobenzylphosphonate: Contains only the bromine substitution, affecting its chemical behavior and uses.
Uniqueness
Diethyl 2-Bromo-5-chlorobenzylphosphonate is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and versatility in chemical reactions. This dual substitution allows for a broader range of applications compared to its mono-substituted counterparts.
Propiedades
Fórmula molecular |
C11H15BrClO3P |
|---|---|
Peso molecular |
341.56 g/mol |
Nombre IUPAC |
1-bromo-4-chloro-2-(diethoxyphosphorylmethyl)benzene |
InChI |
InChI=1S/C11H15BrClO3P/c1-3-15-17(14,16-4-2)8-9-7-10(13)5-6-11(9)12/h5-7H,3-4,8H2,1-2H3 |
Clave InChI |
KQTVMPXOXOOLNM-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CC1=C(C=CC(=C1)Cl)Br)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromodibenzo[b,d]furan-4-amine](/img/structure/B13702082.png)
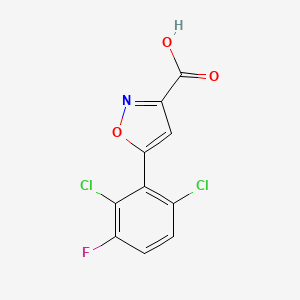

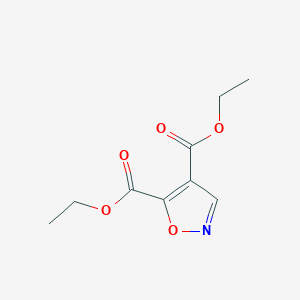
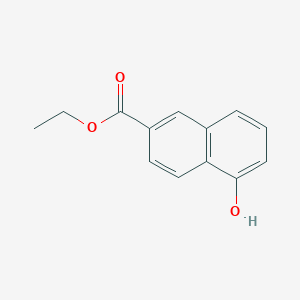
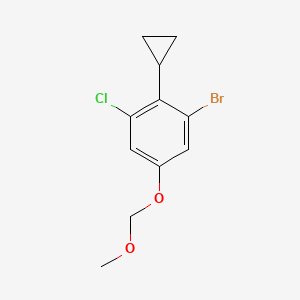
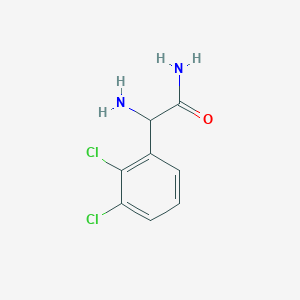

![2-Oxo-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid](/img/structure/B13702142.png)
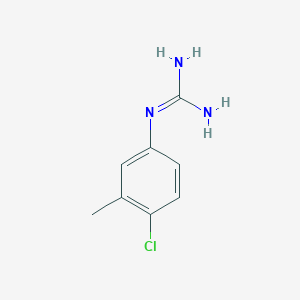
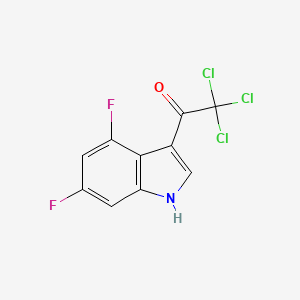
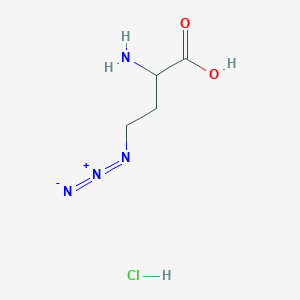
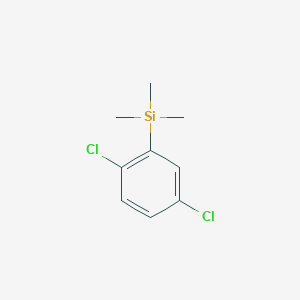
![Benzo[b]thiophene, 3-bromo-6-(1,1-dimethylethyl)-](/img/structure/B13702176.png)
